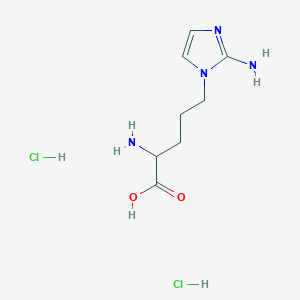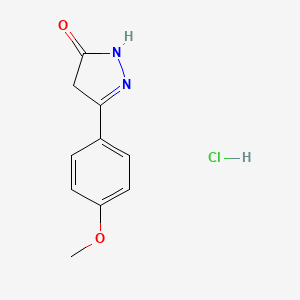methyl-lambda6-sulfanone CAS No. 2649076-07-1](/img/structure/B6602888.png)
[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorosulfonyl(cyclohexyl)methyl-lambda6-sulfanone (CSM-L6) is a synthetic compound that has been studied for its potential applications in scientific research. It is a relatively new compound, first synthesized in 2012, and is of interest to scientists because of its unique properties. CSM-L6 has a wide range of potential applications, including use in biochemistry and physiology experiments, as well as drug development.
Applications De Recherche Scientifique
[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone has been studied for its potential applications in scientific research. It has been used in studies of enzyme inhibition, with particular interest in the inhibition of cytochrome P450 enzymes. It has also been studied for its potential use in drug development, as it has been found to bind to certain receptors in the body. Additionally, it has been studied for its potential use in biochemistry and physiology experiments, as it has been found to interact with certain biochemical pathways in the body.
Mécanisme D'action
The mechanism of action of [(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone is not fully understood. However, it is believed to act by binding to certain receptors in the body and inhibiting certain enzymes. Specifically, it has been found to bind to certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to interact with certain biochemical pathways in the body, such as the cyclic adenosine monophosphate (cAMP) pathway, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which could potentially lead to changes in drug metabolism and other biochemical processes. Additionally, it has been found to interact with certain biochemical pathways in the body, such as the cAMP pathway, which could potentially lead to changes in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone in laboratory experiments include its relatively low cost and the fact that it is relatively easy to synthesize. Additionally, it has been found to bind to certain receptors in the body, which makes it useful for studying the effects of drugs on these receptors. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, so it is difficult to predict how it will affect biochemical pathways in the body.
Orientations Futures
The potential future directions for research on [(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone include further studies of its mechanism of action, its effects on biochemical pathways, and its potential use in drug development. Additionally, further studies could be conducted to determine the optimal dosage and administration method for this compound in laboratory experiments. Finally, further studies could be conducted to determine the potential side effects of this compound in humans.
Méthodes De Synthèse
[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone can be synthesized using a three-step method. The first step involves the reaction of cyclohexylmethyl chloride with chlorosulfonyl isocyanate in the presence of a base, such as sodium hydroxide or potassium carbonate. This yields a cyclohexylmethyl isocyanate intermediate. The second step involves the reaction of this intermediate with lambda6-sulfanone in the presence of a base to yield this compound. The third step involves the purification of the compound using a combination of recrystallization and chromatography.
Propriétés
IUPAC Name |
N-(cyclohexyl-methyl-oxo-λ6-sulfanylidene)sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO3S2/c1-13(10,9-14(8,11)12)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETOGHMTRXVYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NS(=O)(=O)Cl)(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride](/img/structure/B6602849.png)
![3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B6602850.png)



![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)
![tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6602891.png)
